molecular formula C13H13NO2 B1629520 Ethyl 3-methylquinoline-2-carboxylate CAS No. 904818-55-9

Ethyl 3-methylquinoline-2-carboxylate

Cat. No.: B1629520
CAS No.: 904818-55-9
M. Wt: 215.25 g/mol
InChI Key: IOGKMOCCXXXETI-UHFFFAOYSA-N
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Description

Ethyl 3-methylquinoline-2-carboxylate is a quinoline derivative characterized by an ethyl ester group at position 2 and a methyl substituent at position 3 of the quinoline backbone. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization .

Properties

IUPAC Name

ethyl 3-methylquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-9(2)8-10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGKMOCCXXXETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607368
Record name Ethyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-55-9
Record name Ethyl 3-methylquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 3-methylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of aniline with acetaldehyde in the presence of hydrochloric acid under microwave irradiation has been reported to yield quinaldine derivatives . Another method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ketones under solvent-free conditions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

Ethyl 3-methylquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Quinoline Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Methyl (3), Ethyl ester (2) Ester, Methyl C₁₃H₁₃NO₂ 205.25 (calculated) Pharmaceutical intermediate (inferred)
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate Chloro (7), Hydroxy (4), Methyl (2), Ethyl ester (3) Ester, Chloro, Hydroxy, Methyl C₁₃H₁₂ClNO₃ 265.69 Antimicrobial potential due to Cl and OH groups
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate Chloromethyl (2), Phenyl (4), Ethyl ester (3) Ester, Chloromethyl, Phenyl C₁₉H₁₇Cl₂NO₂ 386.25 (calculated) Organic synthesis intermediate (chloromethyl enhances reactivity)
Methyl 3-quinolinecarboxylate Methyl ester (3) Ester C₁₁H₉NO₂ 191.19 Precursor for functionalized quinolines
3-Ethyl-6-methoxy-2-phenylquinoline Ethyl (3), Methoxy (6), Phenyl (2) Ethyl, Methoxy, Phenyl C₁₈H₁₇NO 263.33 Antimicrobial activity (phenyl and methoxy enhance bioactivity)
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Hydroxy (4), Oxo (2), Ethyl ester (3) Ester, Hydroxy, Oxo C₁₂H₁₁NO₄ 233.22 (calculated) Potential solubility in polar solvents due to hydroxyl group

Structural and Functional Differences

  • Substituent Position: The position of the ester group (2 vs. 3) significantly impacts electronic properties. For example, this compound’s ester at position 2 may alter conjugation compared to methyl 3-quinolinecarboxylate (ester at 3) .
  • Functional Groups :

    • Hydroxyl and oxo groups (e.g., ) improve solubility in aqueous media but may reduce stability under acidic conditions .
    • Phenyl and chloromethyl substituents () introduce steric bulk and reactivity, making these compounds suitable for cross-coupling reactions .
  • Molecular Weight and Applications: Lower molecular weight analogs (e.g., methyl 3-quinolinecarboxylate, 191.19 g/mol) are often used as synthetic precursors, while heavier derivatives (e.g., , .25 g/mol) serve as specialized intermediates .

Physicochemical Properties

  • Solubility: Hydroxyl and ester groups enhance solubility in organic solvents (e.g., ethyl acetate, methanol), whereas nonpolar substituents like phenyl increase lipophilicity .
  • Thermal Stability : Methyl and ethyl esters generally exhibit moderate thermal stability, but halogenated derivatives (e.g., ) may decompose at lower temperatures due to labile C-Cl bonds .

Biological Activity

Ethyl 3-methylquinoline-2-carboxylate (EMQ) is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of EMQ, supported by various studies and case evaluations.

Synthesis of this compound

The synthesis of EMQ typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with an amino compound under acidic conditions, leading to the formation of the quinoline structure. The reaction conditions can be optimized to yield high purity and yield of the target compound.

Antimicrobial Properties

EMQ has demonstrated significant antimicrobial activity against various bacterial strains. A study reported that EMQ exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests that EMQ could be a promising candidate for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Recent research has highlighted the potential anticancer properties of EMQ. In vitro studies have shown that EMQ can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle proteins.

A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of EMQ. The results indicated a dose-dependent increase in apoptosis, with IC50 values calculated at approximately 15 µM.

Anti-inflammatory Effects

EMQ also exhibits anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated macrophages, EMQ reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that EMQ may have therapeutic potential in treating inflammatory diseases.

The biological activities of EMQ can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : EMQ may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and certain kinases.
  • Reactive Oxygen Species (ROS) Modulation : EMQ can modulate ROS levels in cells, contributing to its anticancer and anti-inflammatory effects.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the efficacy of EMQ in combination with standard antibiotics against resistant strains of bacteria. Results indicated enhanced activity when used in synergy with amoxicillin.
  • Cancer Treatment : A preclinical study assessed the effects of EMQ on tumor growth in xenograft models. Tumor sizes were significantly reduced in treated groups compared to controls, supporting its potential as an adjunct therapy in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methylquinoline-2-carboxylate
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